molecular formula C₅₀H₈₉NO₁₂ B1153599 β-Galactosyl-C18-ceramide Tetraacetate

β-Galactosyl-C18-ceramide Tetraacetate

Cat. No.: B1153599
M. Wt: 896.24
Attention: For research use only. Not for human or veterinary use.
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Description

β-Galactosyl-C18-ceramide Tetraacetate, also known as β-Galactosyl-C18-ceramide Tetraacetate, is a useful research compound. Its molecular formula is C₅₀H₈₉NO₁₂ and its molecular weight is 896.24. The purity is usually 95%.
BenchChem offers high-quality β-Galactosyl-C18-ceramide Tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about β-Galactosyl-C18-ceramide Tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₅₀H₈₉NO₁₂

Molecular Weight

896.24

Synonyms

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(((2S,3R,E)-3-hydroxy-2-stearamidooctadec-4-en-1-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

Origin of Product

United States

Foundational & Exploratory

Difference between α-galactosylceramide and β-galactosylceramide tetraacetate

Technical Guide: -Galactosylceramide vs. -Galactosylceramide Tetraacetate

Executive Summary

The distinction between


-Galactosylceramide (KRN7000)

-Galactosylceramide Tetraacetate
stereochemistrysynthetic protection1
  • 
    -GalCer  is a bioactive glycolipid and a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2][3][4] Its activity hinges on the specific 
    
    
    -anomeric linkage
    and free hydroxyl groups on the galactose ring, which facilitate high-affinity binding to CD1d and recognition by the iNKT T-cell receptor (TCR).[1]
  • 
    -GalCer-TA  is a protected synthetic intermediate .[1] It possesses a 
    
    
    -anomeric linkage
    (thermodynamically favored but biologically distinct) and four acetate protecting groups on the sugar.[1] These acetate groups render the molecule immunologically inert by blocking critical hydrogen-bonding residues required for CD1d loading and TCR docking.[1]

Core Divergence:

  • 
    -GalCer:  Final Active Pharmaceutical Ingredient (API).[1]
    
  • 
    -GalCer-TA:  Synthetic Precursor / Chemically Protected Derivative.[1]
    

Chemical & Structural Divergence

The functional disparity originates from two specific structural modifications: the glycosidic bond geometry and the functional group status .

Table 1: Physiochemical & Structural Comparison
Feature

-Galactosylceramide (Active)

-Galactosylceramide Tetraacetate (Inactive/Precursor)
CAS Registry 158021-47-7 (KRN7000)N/A (Specific intermediate)
Anomeric Configuration

-linkage
(Axial)

-linkage
(Equatorial)
Sugar Hydroxyls Free (-OH) Acetylated (-OAc)
Solubility Amphipathic (Soluble in DMSO/Pyridine)Lipophilic (Soluble in DCM/Chloroform)
CD1d Binding High Affinity (Deep hydrophobic insertion)Negligible (Steric clash from acetates)
TCR Recognition Potent Activation (Th1/Th2 cytokine release)None (Lack of H-bond donors)
Primary Utility Immunotherapy, Vaccine AdjuvantOrganic Synthesis, Purification Intermediate
Stereochemical Impact[1]
  • 
    -Anomer:  The galactose headgroup projects essentially perpendicular to the ceramide lipid tails.[1] This allows the lipid tails to bury into the CD1d hydrophobic grooves (A' and F' pockets), exposing the galactose sugar for "parallel" docking by the invariant TCR.[1]
    
  • 
    -Anomer:  The galactose projects equatorially, altering the presentation angle. While the free hydroxyl form (
    
    
    -GalCer) can bind CD1d weakly, it typically acts as a self-antigen or antagonist.[1] The tetraacetate form, however, adds significant steric bulk, preventing the lipid from entering the CD1d groove entirely.

Immunological Mechanism: The CD1d/TCR Axis

The biological activity of


1
Mechanism of Action (DOT Visualization)

MOAcluster_activeActive Pathway (α-GalCer)cluster_inactiveInactive Pathway (β-GalCer-TA)Alphaα-GalCer(Free Hydroxyls)CD1d_ACD1d Molecule(Antigen Presenting)Alpha->CD1d_ALipid Tail InsertionComplex_ACD1d-α-GalCerBinary ComplexCD1d_A->Complex_AH-Bond Network(2'-OH, 3'-OH, 4'-OH)TCRiNKT TCR(Invariant)Complex_A->TCRTCR DockingResponseCytokine Storm(IFN-γ, IL-4)TCR->ResponseSignal TransductionBetaTAβ-GalCer-TA(Acetylated)CD1d_BCD1d MoleculeBetaTA->CD1d_BBlocked by AcetatesFailSteric ClashNo BindingCD1d_B->FailNo H-Bonds

Figure 1: Comparative mechanism of action.[1]

1

1
Why Acetylation Kills Activity

The crystal structure of the CD1d-lipid-TCR complex reveals that the 2', 3', and 4' hydroxyl groups of the galactose are essential for hydrogen bonding with:

  • CD1d residues: Asp151 and Thr154.[1]

  • TCR CDR

    
     residues:  Gly96 and Phe29 (in human V
    
    
    24).[1] Acetylation converts these polar -OH groups into non-polar, bulky esters (-OAc), abolishing these critical interactions.[1]

Synthesis & Processing

precursor

1
Synthesis Workflow (DOT Visualization)

Synthesiscluster_betaNeighboring Group Participationcluster_alphaAlpha-Selective ConditionsStartGalactosePentaacetateDonorGalactosyl Donor(Bromide/Imidate)Start->DonorActivationStep1_BCoupling withCeramide AcceptorDonor->Step1_BC2-Ester ControlStep1_ACoupling (Ether Solvent/Non-participating Groups)Donor->Step1_ASolvent ControlBetaTAβ-GalCer-TA(Protected Intermediate)Step1_B->BetaTABetaFinalβ-GalCer (Inactive)BetaTA->BetaFinalZemplén Deprotection(NaOMe/MeOH)AlphaProtectedα-GalCer(Protected)Step1_A->AlphaProtectedFinalα-GalCer (Active)AlphaProtected->FinalGlobal Deprotection

Figure 2: Synthetic divergence.

1

Experimental Protocols

Protocol A: Zemplén Deprotection (Converting TA to Free Lipid)

Use this to convert the inactive tetraacetate intermediate into the free glycolipid for biological testing.[1]

Reagents:

  • 
    -GalCer-TA (or 
    
    
    -precursor)[1]
  • Sodium Methoxide (NaOMe) 0.5 M in Methanol[1]

  • Anhydrous Methanol / Dichloromethane (DCM)[1][5]

  • Amberlite IR-120 (H+) resin[1]

Method:

  • Dissolution: Dissolve 100 mg of

    
    -GalCer-TA in 2 mL of anhydrous DCM/MeOH (1:1 v/v). Ensure complete solubility; the tetraacetate is lipophilic.[1]
    
  • Catalysis: Add 0.1 equivalents of NaOMe solution (approx. 20

    
    L).[1] The pH should be alkaline (~9-10).[1]
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Chloroform:Methanol 9:1).[1] The spot will shift significantly lower (more polar).[1]

  • Neutralization: Add washed Amberlite IR-120 (H+) resin until pH is neutral (7.0).[1] Critical: Do not leave acidic, or glycosidic bond hydrolysis may occur.[1]

  • Purification: Filter off resin and concentrate in vacuo. The resulting white solid is

    
    -GalCer  (free hydroxyls).[1]
    
Protocol B: In Vitro iNKT Activation Assay

Use this to validate the activity difference between


1

Reagents:

  • Effector Cells: Mouse iNKT hybridoma (e.g., DN32.D3).[1]

  • APC: CD1d-transfected cell line (e.g., C1R-CD1d) or bone marrow-derived dendritic cells (BMDCs).[1]

  • Readout: IL-2 ELISA kit.

Method:

  • Lipid Preparation:

    • Dissolve

      
      -GalCer in DMSO (1 mg/mL) 
      
      
      Vehicle A.
    • Dissolve

      
      -GalCer-TA in DMSO (1 mg/mL) 
      
      
      Vehicle B.
    • Note:

      
      -GalCer-TA may require slight warming due to high lipophilicity.[1]
      
  • Pulsing: Incubate APCs (

    
     cells/well) with graded concentrations of lipids (100 ng/mL to 0.1 ng/mL) for 4 hours at 37°C.
    
  • Co-culture: Wash APCs to remove unbound lipid. Add iNKT hybridoma cells (

    
     cells/well).[1]
    
  • Incubation: Incubate for 24 hours.

  • Analysis: Harvest supernatant and quantify IL-2 via ELISA.

    • Expected Result:

      
      -GalCer yields a dose-dependent sigmoidal response.[1] 
      
      
      -GalCer-TA yields background levels (OD similar to DMSO control).[1]

References

  • Kawano, T., et al. "CD1d-restricted and TCR-mediated activation of valpha14 NKT cells by glycosylceramides."[1] Science, vol. 278, no.[1] 5343, 1997, pp. 1626-1629.[1] Link

  • Borg, N. A., et al. "CD1d-lipid-antigen recognition by the semi-invariant NKT T-cell receptor."[1][2] Nature, vol. 448, 2007, pp. 44-49.[1] Link[1]

  • Parekh, V. V., et al. "Glycolipid antigen induces long-term natural killer T cell anergy in mice."[1] Journal of Clinical Investigation, vol. 115, no.[1] 9, 2005, pp. 2572-2583.[1] Link

  • Trappeniers, M., et al. "Synthesis and in vitro evaluation of alpha-GalCer epimers."[1] ChemMedChem, vol. 3, no. 7, 2008, pp. 1061-1070.[1] Link

  • Zhou, D., et al. "Lysosomal glycosphingolipid recognition by NKT cells."[1] Science, vol. 306, no.[1] 5702, 2004, pp. 1786-1789.[1] Link[1]

The Biophysical Determinants of Myelin Stability: C18 vs. C24 Galactosylceramide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Role of C18 Galactosylceramide in Myelin Stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelin stability is not merely a function of lipid abundance but is critically dependent on specific acyl chain lengths. While Galactosylceramide (GalCer) is the quintessential myelin lipid, its biophysical competency is dictated by the fatty acid moiety. In healthy mature myelin, Very Long Chain Fatty Acids (VLCFAs) —specifically C24:0 and C24:1—predominate.

This guide analyzes the biological role of C18-GalCer , typically a minor constituent in healthy adults but a pathological marker in demyelinating conditions. We explore the "Interdigitation Hypothesis," which posits that C18-GalCer fails to stabilize the myelin bilayer because its acyl chain is too short to penetrate the opposing lipid leaflet, leading to membrane fluidization, unraveling, and axonopathy.

Molecular Architecture & Biosynthesis

The structural integrity of the myelin sheath relies on the synthesis of GalCer derivatives with specific biophysical properties. This process is governed by the Ceramide Synthase (CERS) family of enzymes, which exhibit strict substrate specificity regarding acyl-CoA chain length.

The CERS1 vs. CERS2 Paradigm
  • CERS2 (Homeostatic): In healthy oligodendrocytes, CERS2 is the dominant isoform, catalyzing the synthesis of C22 and C24 ceramides. These are galactosylated to form the structural scaffold of the myelin sheath.

  • CERS1 (Neuronal/Compensatory): CERS1 preferentially synthesizes C18 ceramides.[1][2] In contexts of CERS2 dysfunction or immature development, CERS1 activity leads to an accumulation of C18-GalCer.

Biosynthetic Pathway Visualization

The following diagram illustrates the bifurcation in ceramide synthesis that determines myelin stability.

G Sphinganine Sphinganine CERS1 CERS1 (Neuron/Immature Oligo) Sphinganine->CERS1 CERS2 CERS2 (Mature Oligo) Sphinganine->CERS2 AcylCoA_C18 C18:0 Acyl-CoA AcylCoA_C18->CERS1 AcylCoA_C24 C24:0/C24:1 Acyl-CoA AcylCoA_C24->CERS2 Cer_C18 C18-Ceramide CERS1->Cer_C18 Cer_C24 C24-Ceramide CERS2->Cer_C24 CGT UDP-Galactose:Ceramide Galactosyltransferase (CGT) Cer_C18->CGT Cer_C24->CGT GalCer_C18 C18-GalCer (Unstable Myelin) CGT->GalCer_C18 Pathological/Developmental GalCer_C24 C24-GalCer (Stable Myelin) CGT->GalCer_C24 Structural Standard

Figure 1: The divergence of GalCer biosynthesis based on Ceramide Synthase (CERS) specificity. CERS2 is required for the production of stabilizing C24 species.

Mechanisms of Stability: The Interdigitation Model

The biological failure of C18-GalCer in maintaining myelin is best understood through biophysics rather than biochemistry alone.

Trans-Bilayer Interdigitation

Myelin is a multilamellar structure requiring extreme rigidity to act as an electrical insulator.

  • C24-GalCer Mechanism: The C24 fatty acid chain is significantly longer than the C18 sphingosine base. This asymmetry allows the C24 chain to extend past the membrane midplane and interdigitate into the opposing leaflet of the bilayer. This acts like a "molecular zipper," locking the two leaflets together and reducing lateral diffusion.

  • C18-GalCer Failure: C18 fatty acids are roughly the same length as the sphingosine base. They meet at the midplane but do not cross it. This results in a "gap" or region of low density at the bilayer center, increasing membrane fluidity and susceptibility to vesiculation.

Comparative Biophysics
FeatureC24-GalCer (Wild Type)C18-GalCer (CERS2 Deficient)
Acyl Chain Length Very Long (24 carbons)Long (18 carbons)
Bilayer Interaction Strong InterdigitationNo Interdigitation
Membrane Phase Gel / Liquid-Ordered (Lo)Liquid-Disordered (Ld)
Transition Temp (Tm) High (Rigid at 37°C)Lower (Fluid at 37°C)
Structural Outcome Compact LamellaeVesiculation / Decompaction

Experimental Protocols

To validate the role of C18 vs C24 in a research setting, two primary workflows are recommended: quantitative lipidomics and membrane fluidity assessment.

Protocol 1: Targeted Lipidomics (LC-MS/MS)

Objective: Quantify the C18/C24 ratio in purified myelin to assess maturation or pathology.

  • Myelin Isolation:

    • Homogenize tissue (optic nerve/brain) in 0.32M sucrose.

    • Layer onto 0.85M sucrose and ultracentrifuge (75,000 x g, 30 min).

    • Collect the interface (myelin), osmotic shock in water, and re-centrifuge to purify.

  • Lipid Extraction:

    • Perform a modified Bligh & Dyer extraction (Chloroform:Methanol:Water).

    • Critical Step: Spike with internal standards (e.g., C12-GalCer) before extraction to account for recovery losses.

  • Mass Spectrometry (LC-MS/MS):

    • Column: C18 reverse-phase column (e.g., Kinetex 2.6µm).

    • Mobile Phase: Gradient of Ammonium Formate in Methanol/Isopropanol.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Target 1: C24:1 GalCer (Precursor: ~810 m/z -> Product: 264 m/z).

      • Target 2: C18:0 GalCer (Precursor: ~728 m/z -> Product: 264 m/z).

  • Data Analysis: Calculate the C24:C18 ratio . A ratio < 2.0 in adult murine brain indicates CERS2 dysfunction or demyelination.

Protocol 2: Membrane Fluidity Assay (Fluorescence Anisotropy)

Objective: Demonstrate the functional instability of C18-enriched myelin.

  • Liposome Preparation:

    • Create model liposomes mimicking the lipidomic profile derived from Protocol 1 (e.g., 40% Cholesterol, 40% GalCer [C18 or C24], 20% PC).

  • Probe Labeling:

    • Incorporate DPH (1,6-diphenyl-1,3,5-hexatriene) into the lipid mix at a 1:500 (probe:lipid) molar ratio. DPH orients within the hydrophobic core.

  • Measurement:

    • Use a spectrofluorometer equipped with polarizers.

    • Excite at 360 nm; Emit at 430 nm.

    • Measure fluorescence intensity parallel (

      
      ) and perpendicular (
      
      
      
      ) to the excitation light.
  • Calculation:

    • Anisotropy (

      
      ) = 
      
      
      
    • Interpretation: High anisotropy (

      
      ) indicates a rigid, ordered membrane (C24). Low anisotropy indicates high fluidity (C18).
      

Visualizing the Stability Mechanism

The following diagram conceptualizes the "Interdigitation Hypothesis" and the consequences of CERS2 deficiency.

MyelinStability cluster_Healthy Healthy Myelin (CERS2 Active) cluster_Pathology Pathological Myelin (CERS2 Deficient) C24 C24-GalCer (VLCFA) Interdigitation Trans-Bilayer Interdigitation C24->Interdigitation Acyl chain extends past midplane Stability High Membrane Rigidity Interdigitation->Stability Instability Fluidity & Vesiculation Stability->Instability Shift to C18 C18 C18-GalCer (LCFA) Gap Midplane Gap (No Interdigitation) C18->Gap Chain too short Gap->Instability

Figure 2: The Interdigitation Model. C24 lipids physically lock the bilayer leaflets (green), while C18 lipids leave a midplane gap (red), resulting in membrane instability.

Therapeutic Implications

Understanding the C18/C24 balance is critical for drug development in Multiple Sclerosis (MS) and leukodystrophies.

  • Biomarker Discovery: Elevated C18-GalCer in CSF or blood exosomes may serve as an early biomarker for remyelination failure or "immature" myelin repair.

  • CERS2 Activation: Small molecule activators of CERS2 could theoretically enhance the "quality" of remyelination by forcing the synthesis of C24-GalCer, thereby stabilizing newly formed sheaths.

References

  • Ben-David, O., et al. (2011).[3] Encephalopathy caused by ablation of very long acyl chain ceramide synthesis may be largely due to reduced galactosylceramide levels.[4] Journal of Biological Chemistry. Link

  • Imgrund, S., et al. (2009).[5][6] Adult ceramide synthase 2 (CERS2)-deficient mice exhibit myelin sheath defects, cerebellar degeneration, and hepatocarcinomas.[4][6] Journal of Biological Chemistry. Link

  • Pewzner-Jung, Y., et al. (2016). Loss of ceramide synthase 2 activity, necessary for myelin biosynthesis, precedes tau pathology in the cortical pathogenesis of Alzheimer's disease.[7] Neurobiology of Aging. Link

  • Silva, L.C., et al. (2012). Effect of ceramide structure on membrane biophysical properties: The role of acyl chain length and unsaturation. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Couttas, T.A., et al. (2022). Early microglial response, myelin deterioration and lethality in mice deficient for very long chain ceramide synthesis in oligodendrocytes. Glia.[8] Link

Sources

Methodological & Application

Application Note: A Robust HPLC-Based Method for the Separation of Acetylated Galactosylceramides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the separation of acetylated galactosylceramides. These glycolipids play crucial roles in various biological processes, and their accurate quantification is vital for research and drug development. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in the principles of normal-phase chromatography. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction

Galactosylceramides are a class of glycosphingolipids that are integral components of cell membranes, particularly abundant in the nervous system where they contribute to the stability of the myelin sheath.[1] Their acetylated derivatives are of significant interest due to their modified polarity and potential roles in cellular signaling and as biomarkers. The structural similarity and varying fatty acid chains of these compounds present a significant analytical challenge, necessitating a highly selective and sensitive separation method.

This document outlines a normal-phase HPLC (NP-HPLC) method, which is particularly well-suited for separating these amphipathic molecules. The protocol is designed for use with an Evaporative Light Scattering Detector (ELSD), a universal detector ideal for analytes like acetylated galactosylceramides that lack a strong UV chromophore.[2][3][4]

Principles of Separation

The separation of acetylated galactosylceramides is most effectively achieved using normal-phase chromatography. In this mode, a polar stationary phase (typically silica) is used with a non-polar mobile phase. The acetylated galactosylceramides, which have a polar head group (the acetylated galactose) and a non-polar tail (the ceramide backbone), are separated based on the differential interaction of their polar head groups with the stationary phase.

Why Normal-Phase HPLC?

  • Selectivity for Polar Head Groups: NP-HPLC provides excellent selectivity for resolving glycolipids based on the number and type of sugar residues, as well as modifications like acetylation.

  • Avoidance of Ion-Pairing Reagents: Unlike reversed-phase chromatography, NP-HPLC does not typically require ion-pairing reagents, which can complicate detection by mass spectrometry (MS).

  • Compatibility with ELSD: The volatile mobile phases used in NP-HPLC are highly compatible with ELSD, as the detector relies on the evaporation of the mobile phase to detect the non-volatile analyte.[2]

Experimental Workflow and Protocol

A systematic approach is crucial for the successful separation and quantification of acetylated galactosylceramides. The overall workflow is depicted below.

HPLC Workflow for Acetylated Galactosylceramides SamplePrep Sample Preparation (Lipid Extraction) Acetylation Acetylation (Derivatization) SamplePrep->Acetylation Extracted Lipids HPLCSeparation NP-HPLC Separation Acetylation->HPLCSeparation Acetylated Sample Detection Detection (ELSD/MS) HPLCSeparation->Detection Eluent DataAnalysis Data Analysis & Quantification Detection->DataAnalysis Signal

Figure 1: General experimental workflow for the analysis of acetylated galactosylceramides.

Materials and Reagents
  • HPLC-grade solvents (Hexane, Isopropanol, Acetonitrile, Methanol, Water)

  • Acetic Anhydride

  • Pyridine

  • Galactosylceramide standards

  • Solid Phase Extraction (SPE) cartridges (Silica-based)

  • Glass vials with PTFE-lined caps

Sample Preparation: Lipid Extraction and Acetylation

Proper sample preparation is critical for obtaining reliable and reproducible results.

Step-by-Step Protocol:

  • Lipid Extraction:

    • Homogenize the sample (e.g., cell pellet, tissue) in a suitable solvent system. A modified Folch extraction using chloroform:methanol (2:1, v/v) is a common starting point.

    • After phase separation, collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • To remove interfering compounds, the dried lipid extract can be reconstituted in a small volume of chloroform and applied to a pre-conditioned silica SPE cartridge.

    • Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids.

    • Elute the glycolipid fraction with a more polar solvent mixture, such as acetone:methanol (9:1, v/v).[5]

    • Dry the eluted fraction under nitrogen.

  • Acetylation:

    • To the dried glycolipid fraction, add 200 µL of pyridine and 50 µL of acetic anhydride.

    • Cap the vial tightly and heat at 60°C for 1 hour. This step acetylates the hydroxyl groups on the galactose moiety.

    • Evaporate the reagents under nitrogen.

    • Re-dissolve the acetylated galactosylceramides in the initial mobile phase (e.g., Hexane:Isopropanol, 95:5, v/v) for HPLC analysis.

HPLC Method Parameters

The following parameters provide a robust starting point for method development.

ParameterRecommended SettingRationale
Column Silica-based, 4.6 x 250 mm, 5 µm particle sizeA standard silica column provides the necessary polarity for retaining and separating glycolipids.
Mobile Phase A HexaneA non-polar solvent that facilitates interaction with the polar stationary phase.
Mobile Phase B IsopropanolA polar modifier used to elute the analytes. The gradient composition is key to achieving separation.
Gradient 5% to 40% B over 20 minutes; hold at 40% B for 5 minutesA gradual increase in polarity is necessary to elute galactosylceramides with different fatty acid chains and degrees of acetylation.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10-20 µLThis volume is a good balance between loading sufficient sample for detection and avoiding column overload.
Detector Settings (ELSD)
ParameterRecommended SettingRationale
Nebulizer Gas NitrogenAn inert gas is required for the nebulization process.
Nebulizer Temp. 40°CBalances efficient nebulization with minimizing degradation of thermally labile compounds.[3]
Drift Tube Temp. 50°CMust be sufficient to evaporate the mobile phase but not the analyte.[2]
Gas Flow Rate 1.5 L/minOptimized to create a fine aerosol for efficient solvent evaporation.

Expected Results and Discussion

Under the proposed conditions, a mixture of acetylated galactosylceramides will be separated based on the polarity of their head groups and, to a lesser extent, the length and saturation of their fatty acid chains. Earlier eluting peaks will correspond to less polar species, while later eluting peaks will be more polar.

System Suitability:

  • Reproducibility: The retention times for repeated injections of a standard should have a relative standard deviation (RSD) of <2%.

  • Peak Shape: Tailing factors for the main analyte peaks should be between 0.9 and 1.5.

Troubleshooting:

  • Poor Resolution: If peaks are co-eluting, consider a shallower gradient or a different mobile phase modifier (e.g., ethanol).

  • No Peaks Detected: Ensure the ELSD parameters are appropriate for the mobile phase and that the sample concentration is above the limit of detection. Check for sample loss during preparation.

  • Baseline Noise: Ensure high-purity mobile phase solvents and proper gas supply to the ELSD.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, the following parameters should be assessed:

  • Linearity: Analyze a series of standards at different concentrations to establish the linear range of the detector response. Note that ELSD response is often non-linear and may require a logarithmic transformation for calibration.[2]

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples.

  • Accuracy: Accuracy can be determined by analyzing a sample with a known concentration of acetylated galactosylceramides (a spiked matrix).

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the separation of acetylated galactosylceramides by normal-phase HPLC with ELSD detection. By understanding the principles behind the method and following the outlined steps for sample preparation, chromatography, and detection, researchers can achieve robust and reproducible results. This method is a valuable tool for scientists and drug development professionals investigating the role of these important glycolipids in health and disease.

References

  • Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID) in Lipid Analysis. Taylor & Francis Online. Available at: [Link]

  • Evaporative light scattering detector - Wikipedia. Wikipedia. Available at: [Link]

  • Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Agilent. Available at: [Link]

  • Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. Waters. Available at: [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. Available at: [Link]

  • Identification of α-galactosylceramide as an endogenous mammalian antigen for iNKT cells. Journal of Experimental Medicine. Available at: [Link]

  • Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. ACS Publications. Available at: [Link]

  • Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. PubMed. Available at: [Link]

  • Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. NCBI. Available at: [Link]

  • Galactosylceramide - Lipid Analysis. Lipotype. Available at: [Link]

  • Simultaneous quantification of glucosylceramide and galactosylceramide by normal-phase HPLC using O-phtalaldehyde derivatives prepared with sphingolipid ceramide N-deacylase. PubMed. Available at: [Link]

  • Preparative and Analytical High Performance Liquid Chromatography of Glycolipids. ACS Publications. Available at: [Link]

  • One-Step Separation System for the Main Phospholipids, Glycolipids, and Phenolics by Normal Phase Hplc. Application to Polar Lipid Extracts from Olive and Sunflower Oils. Academia.edu. Available at: [Link]

  • Simultaneous quantification of glucosylceramide and galactosylceramide by normal-phase HPLC using O-phtalaldehyde derivatives prepared with sphingolipid ceramide N-deacylase. Semantic Scholar. Available at: [Link]

  • Quantitative estimation | Cyberlipid. gerli. Available at: [Link]

  • IMPROVING SAMPLE PREPARATION IN HPLC. LCGC. Available at: [Link]

  • One-step separation system for the main phospholipids, glycolipids, and phenolics by normal phase HPLC. Application to polar lipid extracts from olive and sunflower oils. ResearchGate. Available at: [Link]

  • HPLC chromatogram(s) of polar lipid standards. Conditions and solvents... ResearchGate. Available at: [Link]

  • Glycolipid Analysis | Request PDF. ResearchGate. Available at: [Link]

  • Quantitative analysis of brain galactosylceramides by high performance liquid chromatography of their perbenzoyl derivatives. PubMed. Available at: [Link]

  • Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. NCBI. Available at: [Link]

  • Purification and HPLC | Cyberlipid. gerli. Available at: [Link]

  • HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. ResearchGate. Available at: [Link]

  • (PDF) Simultaneous quantification of glucosylceramide and galactosylceramide by normal-phase HPLC using O-phtalaldehyde derivatives prepared with sphingolipid ceramide N-deacylase. ResearchGate. Available at: [Link]

Sources

Application Note: High-Specificity Quantitation of Galactosylceramide via Peracetylation LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals specializing in sphingolipidomics. It addresses the critical challenge of distinguishing Galactosylceramide (GalCer) from its isobaric isomer Glucosylceramide (GlcCer) using β-Galactosyl-C18-ceramide Tetraacetate as a reference standard in a peracetylation LC-MS/MS workflow.

Compound: β-Galactosyl-C18-ceramide Tetraacetate Application: Internal Standard / Reference Standard for Sphingolipid Quantification Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chemical Derivatization

Part 1: Executive Summary & Scientific Rationale

The Isobaric Challenge

In sphingolipidomics, Galactosylceramide (GalCer) and Glucosylceramide (GlcCer) are structural isomers (stereoisomers) differing only in the orientation of the C4 hydroxyl group on the hexose moiety.[1] Standard Reverse-Phase (RP) LC-MS cannot separate these species, leading to co-elution and inaccurate quantification. This is critical in diseases like Krabbe Disease (GalCer accumulation) versus Gaucher Disease (GlcCer accumulation).

The Peracetylation Solution

Derivatization with acetic anhydride (peracetylation) converts the polar hydroxyl groups into hydrophobic acetyl esters. This modification serves two purposes:

  • Chromatographic Resolution: It amplifies the subtle stereochemical differences between GalCer and GlcCer, allowing baseline separation on C18 columns.

  • Sensitivity Enhancement: It improves ionization efficiency in positive ESI mode by stabilizing [M+Na]+ or [M+NH4]+ adducts.

Role of β-Galactosyl-C18-ceramide Tetraacetate

This compound serves as a pre-derivatized reference standard .

  • As an Internal Standard (IS): If stable-isotope labeled (e.g., d3, d5), it corrects for extraction efficiency, derivatization completeness, and matrix effects.

  • As a Surrogate Standard: If unlabeled, it is used to quantify endogenous GalCer species of different chain lengths (e.g., C24:0, C24:1) assuming equimolar ionization response, or to map the specific retention time of the GalCer stereoisomer.

Part 2: Experimental Protocol

Reagents & Materials
  • Analyte Standard: β-Galactosyl-C18-ceramide Tetraacetate (Commercial Standard).

  • Internal Standard (IS): β-Galactosyl-C18-ceramide-d3 Tetraacetate (Recommended to avoid interference with endogenous C18 GalCer).

  • Derivatization Reagents: Pyridine (Anhydrous), Acetic Anhydride (Ac2O).

  • Extraction Solvents: Methanol (LC-MS grade), Chloroform, Water.

Sample Preparation (Bligh-Dyer Extraction)
  • Lysis: Homogenize tissue/cells in water. Protein concentration should be ~1-2 mg/mL.

  • Spiking: Add 10 pmol of the Internal Standard to the lysate before extraction.

  • Extraction: Add Chloroform:Methanol (1:2 v/v). Vortex for 1 min.

  • Phase Separation: Add Chloroform and Water to achieve final ratio 1:1:0.9 (C:M:W). Centrifuge at 3,000 x g for 5 min.

  • Collection: Transfer the lower organic phase (containing lipids) to a glass vial.

  • Drying: Evaporate solvent under Nitrogen stream.

Derivatization Protocol (Peracetylation)

Scientific Integrity Note: This step converts all free -OH groups to -OAc. The "Tetraacetate" standard corresponds to the acetylated sugar. Ensure your reaction drives to completion to match the standard.

  • Reconstitution: Dissolve dried lipid film in 100 µL Pyridine .

  • Reaction: Add 50 µL Acetic Anhydride .

  • Incubation: Seal vial and heat at 60°C for 1 hour (or overnight at Room Temp).

  • Drying: Evaporate reagents under Nitrogen stream. Caution: Pyridine is hard to remove; use a heated block (40°C).

  • Reconstitution: Resuspend in 200 µL Methanol/Acetonitrile (1:1) for LC-MS injection.

LC-MS/MS Conditions

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50mm, 1.8 µm). Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Methanol:Isopropanol (1:1) + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient:

Time (min) %B Flow (mL/min)
0.0 80 0.4
2.0 100 0.4
6.0 100 0.4
6.1 80 0.4

| 8.0 | 80 | 0.4 |

Mass Spectrometry (MRM Mode): Peracetylated lipids typically form [M+NH4]+ or [M+Na]+ adducts.

  • Target: Peracetylated C18 GalCer (C42H81NO8 + 5 Acetyl groups = C52H91NO13).

  • Note: The "Tetraacetate" standard usually implies 4 acetyls on the sugar. Full derivatization adds a 5th to the sphingosine base. Verify the mass of your specific standard by infusion.

Table 1: Theoretical MRM Transitions (Verify with Standard)

Compound Precursor (m/z) [M+NH4]+ Product (m/z) Identification
C18 GalCer (Peracetylated) ~956.7 ~264.3 Sphingosine (d18:1) - 2H2O
C18 GalCer (Peracetylated) ~956.7 ~331.1 Acetylated Galactose Ion

| IS (d3-C18 GalCer) | ~959.7 | ~267.3 | Deuterated Sphingosine |

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical path from extraction to isobaric resolution.

G Sample Biological Sample (Cell/Tissue) IS_Add Add IS: β-Gal-C18-Cer Tetraacetate (Ideally d3/d5 labeled) Sample->IS_Add Extract Bligh-Dyer Extraction (CHCl3/MeOH) IS_Add->Extract Dry Dry Down (N2 Stream) Extract->Dry Deriv Peracetylation (Pyridine + Ac2O, 60°C) Dry->Deriv Converts -OH to -OAc LCMS LC-MS/MS Analysis (C18 Column) Deriv->LCMS Hydrophobic Shift Data Data Analysis Separate GalCer vs GlcCer LCMS->Data Resolved Peaks

Caption: Workflow for resolving GalCer/GlcCer isomers via peracetylation using β-Galactosyl-C18-ceramide Tetraacetate.

Reaction Mechanism

Understanding the mass shift is vital for MRM setup.

Reaction Native Native GalCer (C18) MW: ~728 Da (5 Free -OH Groups) Product Peracetylated GalCer MW: ~938 Da (5 Acetyl Groups added) Native->Product + 5 Acetyl (5 x 42 Da) Reagent Acetic Anhydride / Pyridine Reagent->Product

Caption: Derivatization mechanism. Note: Commercial 'Tetraacetate' may lack the sphingosine acetylation; verify precursor mass.

Part 4: Critical Validation Parameters (Self-Validating System)

To ensure this protocol generates trustworthy data, you must validate the following:

  • Acetylation Efficiency: Monitor the disappearance of the native lipid (m/z ~728) and the appearance of the fully acetylated product (m/z ~938). Incomplete reaction leads to split peaks (tetra-, tri-acetylated forms).

  • Isomeric Separation: Inject a mix of GlcCer and GalCer standards. The peracetylated GlcCer typically elutes beforeGalCer on a C18 column.

  • Endogenous Interference: If using unlabeled β-Galactosyl-C18-ceramide Tetraacetate as an IS, run a "Blank Matrix" (sample without IS). If a peak appears at the C18 GalCer retention time, you cannot use the unlabeled compound as an IS; you must use it only for retention time mapping or use a deuterated analog.

References

  • Hayashi, Y., et al. (2009). "Simultaneous quantification of glucosylceramide and galactosylceramide by normal-phase HPLC using O-phtalaldehyde derivatives." Glycobiology. Link

  • Bielawski, J., et al. (2006). "Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Molecular Biology. Link

  • Cayman Chemical. "C18 Galactosylceramide-d35 Product Information." Link

  • Matreya LLC. "Sphingolipid Standards and Protocols." Link

  • Shaner, R.L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research. Link

Sources

Synthesis of β-Galactosyl-C18-ceramide from sphingosine and galactose

Application Note: Total Synthesis of -Galactosyl-C18-Ceramide

Abstract & Strategic Overview


This guide details the convergent chemical synthesis of

D-erythro-sphingosineD-galactose
The Synthetic Strategy: The "Azidosphingosine" Route

Direct glycosylation of ceramide is notoriously low-yielding due to the poor nucleophilicity of the C1-hydroxyl group and steric hindrance from the N-acyl chain. Furthermore, it risks O-glycosylation at C3. To overcome these barriers, this protocol utilizes the Azidosphingosine Strategy , which offers three decisive advantages:

  • Regioselectivity: The azide group at C2 is non-nucleophilic, preventing N-glycosylation.

  • Stereoselectivity: Using a galactosyl imidate donor with a participating group (acetate/benzoate) at C2 ensures exclusive formation of the

    
    -anomer  via neighboring group participation (NGP).
    
  • Chemomimetics: The azide is easily reduced to the amine after glycosylation, allowing for the late-stage introduction of the Stearic Acid (C18:0) tail without affecting the sensitive allylic alcohol or glycosidic bond.

Synthetic Pathway Visualization

The following flowchart illustrates the convergent workflow, highlighting the critical "Schmidt Glycosylation" step.

GalCerSynthesisSphD-erythro-SphingosineAzido2-AzidosphingosineSph->Azido1. TfN3, CuSO4(Diazotransfer)GalD-GalactoseDonorDonor:Tetra-O-acetyl-galactosylTrichloroacetimidateGal->Donor1. Ac2O, Py2. NH3 (anomeric)3. CCl3CN, DBUAcceptorAcceptor:3-O-Benzoyl-2-azidosphingosineAzido->Acceptor2. PhCOCl, Py(Selective C3 Protection)CoupledProtectedAzido-GalCerAcceptor->CoupledDonor->CoupledGLYCOSYLATIONTMSOTf, DCM, -20°C(Schmidt Protocol)AmineLyso-GalCer(Amine)Coupled->AmineStaudinger Red.(PPh3, H2O)FinalFINAL PRODUCT:N-Stearoyl-β-GalactosylceramideAmine->Final1. Stearic Acid, EDC2. NaOMe (Global Deprotection)

Figure 1: Convergent synthetic pathway for

Detailed Experimental Protocols

Phase 1: Preparation of the Acceptor (3-O-Benzoyl-2-azidosphingosine)

Objective: Convert sphingosine into a C1-nucleophile with the amine masked as an azide and the C3-alcohol protected.

Reagents: Triflic anhydride (




  • Diazotransfer (Formation of Azidosphingosine):

    • Prepare

      
       (freshly) by treating 
      
      
      with
      
      
      in DCM/Water (Warning: Explosive potential; keep in solution).
    • To a stirred solution of D-erythro-sphingosine (1.0 eq) in

      
      , add 
      
      
      (1.5 eq) and catalytic
      
      
      (0.01 eq).
    • Add the

      
       solution slowly. Monitor by TLC (ninhydrin stain will disappear; charring persists).
      
    • Result: 2-Azido-1,3-dihydroxy-4-octadecene.

  • Selective C3-Benzoylation:

    • Dissolve the crude azidosphingosine in dry Pyridine/DCM (1:1).

    • Cool to -40°C. Add Benzoyl chloride (1.1 eq) dropwise over 1 hour.

    • Mechanism:[1][2][3][4] The primary C1-OH is less sterically hindered but the secondary C3-OH is allylic and often reacts competitively. However, at low temp with controlled addition, kinetic control favors C1 protection? Correction: Actually, standard protocol often uses Trityl (Trt) for C1, then Benzoyl for C3, then de-Trityl.

    • Refined Step 2 (High Purity):

      • A: Tritylate C1 (TrtCl, Pyridine).

      • B: Benzoylate C3 (BzCl, Pyridine).

      • C: Detritylate C1 (

        
         in MeOH/DCM or Formic acid).
        
    • Yield: Purified 3-O-Benzoyl-2-azidosphingosine (The Acceptor ).

Phase 2: The Schmidt Glycosylation (Coupling)

Objective: Stereoselective formation of the

567

Reagents: Acceptor (from Phase 1), Donor (2,3,4,6-Tetra-O-acetyl-

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 4Å molecular sieves (activated).

  • Dissolution: Dissolve the Acceptor (1.0 eq) and the Galactosyl Imidate Donor (1.2 - 1.5 eq) in anhydrous DCM (

    
    ).
    
  • Activation: Cool the mixture to -20°C .

  • Catalysis: Add TMSOTf (0.1 eq) dropwise.

    • Observation: The reaction is usually rapid (< 1 hour).

    • Mechanistic Note: The Lewis acid activates the imidate.[2] The C2-acetyl group of the donor participates, forming an acetoxonium ion intermediate (blocking the

      
      -face), forcing the acceptor to attack from the 
      
      
      -face (trans to the C2 substituent).
  • Quench: Add

    
     to neutralize the acid. Filter through Celite.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Isolate the

    
    -anomer (check 
    
    
    coupling constant in NMR;
    
    
    should be ~8 Hz).
Phase 3: Functionalization to C18-Ceramide

Objective: Restore the amine, attach the Stearic acid tail, and remove protecting groups.

  • Staudinger Reduction (Azide

    
     Amine): 
    
    • Dissolve the coupled product in THF/Water (10:1).

    • Add Triphenylphosphine (

      
      , 5 eq). Heat to 50°C for 4 hours.
      
    • Note: This method preserves the C4-C5 trans double bond of sphingosine (unlike hydrogenation).

  • N-Acylation (Stearoylation):

    • Do not isolate the free amine if unstable. Evaporate THF, redissolve in dry DCM.

    • Add Stearic Acid (C18:0, 1.2 eq), EDC

      
      HCl (1.5 eq), and HOBt (1.5 eq).
      
    • Stir at Room Temp for 12 hours.

    • Result: Fully protected

      
      -Gal-C18-Ceramide.
      
  • Global Deprotection (Zemplén):

    • Dissolve product in anhydrous MeOH.

    • Add catalytic NaOMe (pH ~9-10). Stir for 2 hours (removes O-acetyls on sugar and O-benzoyl on sphingosine).

    • Neutralize with Amberlite IR-120 (

      
       form) resin. Filter and concentrate.
      

Quality Control & Analytical Data

Verification of the

Analytical MethodParameterExpected Result for

-Gal-C18-Ceramide

-NMR (500 MHz)
Anomeric Proton (H-1'')

~4.20 - 4.30 ppm (Doublet)
Coupling Constant (

)
7.8 - 8.0 Hz (Confirming

-anomer;

is ~3-4 Hz)
Alkene Protons (H-4, H-5)

5.4 - 5.7 ppm (Multiplet, trans-geometry)
Terminal Methyls

~0.88 ppm (Triplet, integration 6H for 2 chains)
Mass Spectrometry HRMS (ESI+)

or

matching

TLC

(65:25:4)

~0.4 - 0.5 (Stains with Orcinol or Anisaldehyde)

Troubleshooting & Critical Parameters

  • Issue: Low

    
    -Selectivity (
    
    
    -anomer present).
    • Cause: Inadequate NGP or high temperature.

    • Fix: Ensure the donor has an ester (Acetyl/Benzoyl) at C2. Do not use benzyl ethers at C2. Keep reaction temp strictly below -10°C during TMSOTf addition.

  • Issue: Low Yield in Glycosylation.

    • Cause: Moisture in the reaction.

    • Fix: The Schmidt reaction is extremely moisture-sensitive. Use fresh molecular sieves and distill DCM over

      
      .
      
  • Issue: Migration of Benzoyl Group.

    • Cause: During the acceptor preparation, the 3-O-Bz group can migrate to C1 if the solution becomes basic.

    • Fix: Perform detritylation (if used) under mild acidic conditions and avoid prolonged exposure to silica gel.

References

  • Schmidt, R. R., & Kinzy, W. (1994).[8] Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method.[5][8] Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123.[8] Link

  • Morales-Serna, J. A., et al. (2007).[9] Recent advances in the glycosylation of sphingosines and ceramides.[9][10][11] Carbohydrate Research, 342(12-13), 1595-1612.[9] Link

  • Rai, A. N., & Basu, A. (2005).[12] Synthesis of the glycosphingolipid beta-galactosyl ceramide and analogues via olefin cross metathesis.[12] Journal of Organic Chemistry, 70(20), 8228-8230.[12] Link

  • Cayman Chemical. (n.d.). C18 Ceramide (d18:1/18:0) Product Information. Link

  • Du, Y., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.[2] PMC (NIH). Link

Thin-layer chromatography (TLC) staining for galactosylceramide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LIP-2024-GC

Executive Summary

Galactosylceramide (GalCer) and its sulfated derivative, Sulfatide (3-O-sulfogalactosylceramide), are critical biomarkers in neurobiology, specifically serving as major components of the myelin sheath. A persistent analytical challenge in lipidomics is the chromatographic resolution of GalCer from its structural isomer, Glucosylceramide (GlcCer). Standard silica gel TLC often fails to separate these two species due to their identical mass and similar polarity.

This guide provides a definitive protocol for the differential separation and specific staining of GalCer derivatives. It moves beyond generic lipid TLC by incorporating borate-impregnated silica phases to resolve isomers and detailing a multi-modal staining strategy (Fluorescent vs. Colorimetric) for rigorous validation.

Pre-Analytical Critical Step: The Borate Advantage

Expert Insight: The cis-diol functionality of the sugar headgroup is the key differentiator.[1] Galactose (in GalCer) has a cis-diol arrangement at C3-C4, whereas Glucose (in GlcCer) does not. Borate ions form reversible cyclic complexes with cis-diols, retarding the migration of GalCer while GlcCer migrates freely. Without borate impregnation, GalCer and GlcCer will likely co-migrate as a single band.

Workflow: Plate Preparation & Extraction

The following diagram outlines the sample preparation and the critical decision-making process for plate selection.

LipidPrep cluster_borate Borate Impregnation Protocol Sample Biological Sample (Brain/Tissue) Extract Lipid Extraction (Bligh & Dyer) Sample->Extract Phase Phase Separation (Chloroform Layer) Extract->Phase Dry Evaporation (N2 stream) Phase->Dry Decision Isomer Separation Required? Dry->Decision StdPlate Standard HPTLC Silica 60 (General Profiling) Decision->StdPlate No (Total HexCer) BoratePlate Borate-Impregnated Plate (GalCer vs GlcCer) Decision->BoratePlate Yes (Specific) Spray Spray/Dip: 1% Na2B4O7 in Methanol/Water BoratePlate->Spray Activate Activation: 110°C for 60 min Spray->Activate

Figure 1: Decision tree for sample preparation and plate selection based on the need for isomeric resolution.

Chromatographic Protocols

Method A: Borate-Impregnated Separation (Isomer Specific)

Purpose: To separate GalCer from GlcCer.[2]

  • Stationary Phase: Silica Gel 60 TLC plates impregnated with 1% sodium tetraborate (dissolved in MeOH:Water 1:1) and activated at 110°C for 1 hour.

  • Mobile Phase: Chloroform : Methanol : Water : 15M NH₄OH (280 : 70 : 6 : 1 v/v).[1][3]

  • Running Condition: Saturated chamber, room temperature.

Method B: Standard High-Performance Separation (General)

Purpose: To separate GalCer (doublet) from Sulfatides and other neutral lipids.

  • Stationary Phase: HPTLC Silica Gel 60 (Merck).[4][5]

  • Mobile Phase: Chloroform : Methanol : Water (65 : 25 : 4 v/v).[1][3][6]

  • Note: GalCer typically appears as a doublet due to the separation of Non-Hydroxy Fatty Acid (NFA) and Hydroxy Fatty Acid (HFA) species.

Staining & Visualization Protocols

Select the staining method based on your analytical goal.

MethodReagentSpecificityTypeSensitivity
1 Orcinol-H₂SO₄ Hexose (Sugar)DestructiveModerate (~1 µg)
2 Primuline Lipids (General)Non-DestructiveHigh (<50 ng)
3 CuSO₄ Charring Organic MatterDestructiveQuantitative
Protocol 1: Orcinol-Sulfuric Acid (The Specificity Standard)

Mechanism: Acid hydrolysis releases the galactose, which reacts with orcinol to form a colored furfural derivative. This confirms the band is a glycolipid, distinguishing it from phospholipids.[7]

  • Preparation: Dissolve 200 mg Orcinol in 100 mL of 70% H₂SO₄ (aqueous). Store in amber bottle at 4°C.

  • Application: Spray the developed, dried plate until faintly moist. Do not oversaturate.

  • Development: Heat at 100°C - 110°C for 3-5 minutes.

  • Result: GalCer and Sulfatides appear as pink-violet bands on a white background.[7] Cholesterol will appear faint pink/gray; Phospholipids generally do not stain intensely pink.

Protocol 2: Primuline (The Non-Destructive Method)

Mechanism: Primuline interacts hydrophobically with lipid chains. It allows for subsequent mass spectrometry (TLC-MS) analysis of the spots.[8]

  • Preparation: Dissolve 50 mg Primuline in 100 mL Acetone:Water (80:20).

  • Application: Spray plate uniformly.

  • Visualization: View under UV light (365 nm) while wet or after slight drying.[4][6]

  • Result: Lipids appear as bright yellow/blue fluorescent spots against a dark background.

Protocol 3: Copper Sulfate Charring (Quantitative)

Mechanism: High-temperature oxidation of carbon chains. Used for densitometric quantification.

  • Preparation: 10% CuSO₄ (w/v) in 8% Phosphoric Acid (aq).

  • Application: Dip the plate (using an immersion device) or spray thoroughly.

  • Development: Char at 145°C for 5-10 minutes.

  • Result: All lipids appear as brown/black charred bands.

Data Interpretation & Logic

The following diagram illustrates the expected migration patterns (Rf values) and the logic for identifying bands.

Migration cluster_legend Band Identity Logic Front Solvent Front (1.0) Chol Cholesterol (Rf ~0.9) Front->Chol Origin Origin (0.0) GlcCer Glucosylceramide (Rf ~0.55 on Borate) Chol->GlcCer GalCer_NFA GalCer (NFA) (Rf ~0.45 on Borate) GlcCer->GalCer_NFA GalCer_HFA GalCer (HFA) (Rf ~0.40 on Borate) GalCer_NFA->GalCer_HFA Sulfatide Sulfatides (Rf ~0.25) GalCer_HFA->Sulfatide Sulfatide->Origin Info NFA: Non-Hydroxy Fatty Acid HFA: Hydroxy Fatty Acid Note: HFA migrates slower due to -OH polarity

Figure 2: Expected migration order on Borate-Impregnated Silica using Chloroform/MeOH/Water/NH4OH system.

Quantitative Reference Table
Lipid ClassRf (Standard)Rf (Borate)Orcinol ColorPrimuline UV
Cholesterol 0.900.90Faint/GrayYellow
GlcCer 0.500.55Pink/VioletYellow
GalCer (NFA) 0.500.45 Pink/VioletYellow
GalCer (HFA) 0.450.40 Pink/VioletYellow
Sulfatides 0.250.25Pink/VioletYellow

Troubleshooting & Validation

  • Self-Validating Control: Always spot a standard mix of GalCer and GlcCer. If they appear as a single spot, your borate impregnation failed or the plate was not activated (dried) sufficiently.

  • "Smiling" Bands: Caused by uneven solvent migration. Ensure the chamber is saturated with solvent vapor for at least 30 minutes before running the plate (use filter paper lining).[4]

  • Dark Background (Orcinol): Caused by overheating. Stop heating as soon as the violet bands appear.

References

  • Kean, E. L. (1966). Separation of gluco- and galactocerebrosides by means of borate thin-layer chromatography.[1][2][3] Journal of Lipid Research, 7(3), 449–452. Link

  • White, T., Bursten, S., Federighi, D., Lewis, R. A., & Nudelman, E. (1998).[9] High-resolution separation and quantification of neutral lipid and phospholipid species in mammalian cells and sera by multi-one-dimensional thin-layer chromatography.[9] Analytical Biochemistry, 258(1), 109–117.[9] Link

  • Imokawa, G., et al. (2021).[4] Effect of galactosylceramide on stratum corneum intercellular lipid synthesis. Experimental Dermatology. Link

  • Muthing, J. (1998). High-resolution thin-layer chromatography of gangliosides. Methods in Molecular Biology, 76, 183-195. Link

Sources

Application Note & Protocol: A Senior Scientist's Guide to Preparing Lipid Standards for Quantitative Sphingolipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quantitative analysis of sphingolipids via mass spectrometry (MS) is fundamental to understanding their roles in cellular signaling, disease pathology, and as therapeutic targets. The accuracy and reproducibility of these measurements are critically dependent on the meticulous preparation and use of lipid standards. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing lipid standards for sphingolipidomics. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Imperative for Standardization in Sphingolipidomics

Sphingolipids are a complex class of lipids involved in a myriad of cellular processes.[1][2] Their concentrations can change dramatically in response to cellular stimuli or disease states, making their precise quantification essential. However, the journey from a biological sample to a reliable quantitative value is fraught with potential variability. Discrepancies can arise from sample collection, extraction efficiency, matrix effects, and instrument performance.[3][4] To navigate these challenges, a robust standardization strategy is not just recommended—it is essential for generating high-quality, reproducible data.[5][6]

This guide focuses on the two pillars of quantification in mass spectrometry: internal standards for normalization and external standards for absolute concentration determination.

The Anatomy of a Standardization Strategy

A successful sphingolipidomics workflow hinges on the correct selection and implementation of standards. The overall process involves preparing standard solutions, spiking them into samples, performing lipid extraction and analysis, and finally, using the standards' signals to calculate the concentration of endogenous analytes.

G cluster_analysis Phase 2: Analysis & Quantification STD_Prep Prepare Standard Stock Solutions (Internal & External) Spike Spike Internal Standard into Sample STD_Prep->Spike Add known amount Cal_Curve Generate External Standard Calibration Curve STD_Prep->Cal_Curve Analyze serial dilutions Sample_Coll Biological Sample Collection & Normalization Sample_Coll->Spike Extract Lipid Extraction (e.g., Folch, MTBE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantify Endogenous Lipids LCMS->Quant Cal_Curve->Quant Interpolate sample response

Figure 1: High-level workflow for quantitative sphingolipidomics using standards.

Types of Standards: Choosing Your Tools Wisely

The choice of standard is the first critical decision point. The ideal standard should mimic the behavior of the endogenous analyte as closely as possible.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are the gold standard for quantitative mass spectrometry.[6][7][8] A SIL standard is a synthetic version of an analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes.

    • Causality: Because their physicochemical properties are nearly identical to the endogenous lipid, they co-elute chromatographically and experience the same extraction efficiency and ionization suppression or enhancement.[7][8] The mass difference allows the mass spectrometer to distinguish between the standard and the analyte. This provides the most accurate method for correcting variability.[9]

  • Odd-Chain Internal Standards: These are lipids with fatty acid chains of an odd number of carbons (e.g., C17:0), which are rare in most mammalian systems.[7][8]

    • Causality: While not identical, their chemical nature is similar enough to the even-chained endogenous lipids to provide good correction for extraction losses. They are often more cost-effective than SIL standards but may not perfectly mirror the ionization behavior of every analyte in the same class.[8]

  • External Standards (Calibrators): These are typically unlabeled, high-purity synthetic lipids identical to the analytes of interest.

    • Causality: They are used to create a calibration curve, which plots the instrument response against a known concentration.[10][11] This curve is essential for converting the normalized response ratio of an unknown sample into an absolute concentration (e.g., pmol/mg protein).[12]

Core Methodologies and Protocols

The following protocols are designed to be self-validating by incorporating best practices for accuracy and reproducibility.

Protocol 3.1: Handling and Reconstitution of Lyophilized Lipid Standards

Rationale: Lipids, particularly those with unsaturated fatty acids, are susceptible to oxidation and hydrolysis.[13] Proper handling from the moment of receipt is crucial to maintain their integrity and ensure the accuracy of stock concentrations. Storing lipids in an organic solvent at low temperatures minimizes degradation.[13]

Materials:

  • Lyophilized lipid standard (e.g., C17-Sphingosine, d7-Sphinganine)

  • High-purity organic solvent (e.g., Chloroform:Methanol 2:1, v/v)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined caps[13]

  • Gas-tight glass syringe

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized lipid to warm to room temperature for at least 20 minutes.

    • Expert Insight: This prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis.

  • Solvent Addition: Using a gas-tight syringe, add a precise volume of the appropriate organic solvent to the vial to achieve a target concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex the vial for 2-3 minutes or until the lipid is fully dissolved. Gentle warming in a 30°C water bath can aid dissolution for some lipids.

  • Inert Atmosphere: Flush the headspace of the vial with inert gas (Argon or Nitrogen) before sealing tightly with the Teflon-lined cap.

  • Storage: Store the stock solution at -20°C. For long-term storage, -80°C is preferable.[13]

Protocol 3.2: Preparation of an Internal Standard (IS) Spiking Solution

Rationale: An IS spiking solution is a mixture of one or more internal standards that is added to every sample, blank, and calibrator. The concentration should be high enough to be easily detectable but comparable to the expected endogenous analyte levels to ensure it behaves similarly in the MS source.

Materials:

  • Reconstituted internal standard stock solutions (from Protocol 3.1)

  • Lipid extraction solvent (e.g., Methanol)

  • Volumetric flasks and glass vials

Procedure:

  • Determine Composition: Select one internal standard for each sphingolipid class you intend to quantify (e.g., a d18:1/17:0 Ceramide for ceramides, a d7-Sphinganine for long-chain bases). A pre-mixed standard cocktail, such as the LIPID MAPS™ internal standard mix, can also be used.[14]

  • Calculate Dilutions: From your high-concentration stock solutions, calculate the volumes needed to create a working solution. For example, to create a 1 mL spiking solution containing 50 pmol/µL of each standard, you would dilute the appropriate volume of each stock into the final solvent.

  • Preparation: Carefully pipette the calculated volumes of each IS stock into a single volumetric flask. Bring the solution to the final volume with the chosen solvent (e.g., Methanol).

  • Aliquoting & Storage: Aliquot the final IS spiking solution into single-use glass vials. Flush with inert gas and store at -20°C or -80°C.

    • Expert Insight: Aliquoting prevents repeated freeze-thaw cycles which can degrade lipids and alter the solution concentration due to solvent evaporation.

Protocol 3.3: Preparation of an External Standard Calibration Curve

Rationale: A calibration curve establishes the relationship between instrument response and analyte concentration.[11] A serial dilution of a high-purity, unlabeled standard is analyzed to generate this curve. The linear range, limit of detection (LOD), and limit of quantification (LOQ) of the assay are determined from this curve.[14]

G S1 Stock Solution (e.g., 1000 ng/mL) S2 Std 1 (100 ng/mL) S1->S2 1:10 dilution S3 Std 2 (50 ng/mL) S2->S3 1:2 dilution S4 Std 3 (25 ng/mL) S3->S4 1:2 dilution S5 Std 4 (10 ng/mL) S4->S5 1:2.5 dilution S6 Std 5 (5 ng/mL) S5->S6 1:2 dilution S7 Std 6 (1 ng/mL) S6->S7 1:5 dilution

Sources

Optimized Deacetylation Protocol for β-Galactosyl-C18-ceramide Tetraacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, high-yield protocol for the removal of O-acetyl protecting groups from β-Galactosyl-C18-ceramide Tetraacetate (and related peracetylated glycosphingolipids) to yield the biologically active β-Galactosylceramide (GalCer).

Scope: This guide addresses the specific solubility challenges posed by the lipophilic C18-ceramide backbone during the polar deprotection step. It utilizes a modified Zemplén transesterification (NaOMe/MeOH) enhanced with a co-solvent system to ensure homogeneity and complete conversion.

Target Audience: Synthetic Organic Chemists, Lipidologists, and Process Development Scientists.

Scientific Principles & Mechanism[1][2]

The Zemplén Transesterification

The deacetylation is achieved via base-catalyzed transesterification, classically known as the Zemplén deacetylation.[1] Unlike aqueous hydrolysis, which consumes stoichiometric base and generates salts, this method uses catalytic alkoxide (methoxide) to transfer the acetyl group from the substrate to the solvent (methanol), forming volatile methyl acetate.

Key Mechanistic Features:

  • Catalytic Cycle: The methoxide ion (

    
    ) attacks the carbonyl carbon of the acetyl ester, forming a tetrahedral intermediate. Collapse of this intermediate expels the sugar hydroxyl (alkoxide), which then deprotonates a methanol molecule to regenerate the catalyst.
    
  • Selectivity: Under anhydrous, room-temperature conditions (pH ~8-9), O-acyl groups (esters) are cleaved while the N-acyl group (the ceramide amide bond) remains intact. This chemoselectivity is critical for preserving the lipid tail structure.

  • Thermodynamics: The reaction is driven to completion by the vast excess of solvent (methanol).

Solubility Engineering (The "Lipid Problem")

Standard Zemplén protocols use pure methanol. However, β-Galactosyl-C18-ceramide Tetraacetate possesses a long hydrophobic chain (C18 sphingosine + C18 fatty acid). It is often poorly soluble in pure methanol, leading to suspension reactions that are slow and prone to incomplete deprotection. Solution: We employ a Dichloromethane (DCM) / Methanol (MeOH) co-solvent system.[2][3] DCM solubilizes the lipid tail, while MeOH provides the source for transesterification and solvates the polar headgroup upon deprotection.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
β-Gal-C18-Cer Tetraacetate >95% PurityStarting Material
Methanol (MeOH) Anhydrous (Sure/Seal™)Solvent / Reactant
Dichloromethane (DCM) Anhydrous, Amylene stabilizedCo-solvent for lipid solubility
Sodium Methoxide (NaOMe) 0.5 M or 5.4 M in MeOHCatalyst
Amberlite® IR-120 (H+) Hydrogen form resinQuenching/Neutralization
Equipment
  • Round-bottom flask (flame-dried or oven-dried).

  • Magnetic stir bar (PTFE coated).

  • Rotary Evaporator with water bath set to 35–40°C.

  • Glass filtration funnel or sintered glass crucible.

  • TLC plates (Silica Gel 60 F254).

  • High-vacuum pump.

Experimental Protocol

Reaction Setup
  • Preparation: Dry the starting material (β-Gal-C18-Cer Tetraacetate) under high vacuum for 1 hour to remove trace moisture.

  • Dissolution: In a round-bottom flask, dissolve the starting material in DCM:MeOH (1:1 v/v) .

    • Note: The concentration should be approximately 0.05 M to 0.1 M. If the solution is cloudy, add more DCM dropwise until clear.

    • Critical Insight: Do not use Chloroform if possible, as it can generate dichlorocarbene under strongly basic conditions, though rare with catalytic NaOMe. DCM is safer here.

Catalysis[2]
  • Addition: Add 0.1 to 0.2 equivalents of NaOMe solution dropwise to the stirring mixture.

    • Example: For 1 mmol of substrate, add 0.1–0.2 mmol of NaOMe.

  • Reaction: Stir at Room Temperature (20–25°C) under an inert atmosphere (Argon or Nitrogen).

    • Duration: Typically 1–4 hours.

    • Visual Check: The product (free GalCer) is less soluble in DCM but soluble in MeOH. If a precipitate forms (gel-like), add a small amount of MeOH or warm slightly to 30°C to maintain homogeneity.

Monitoring (TLC)
  • Eluent: Chloroform/Methanol/Water (65:25:4 v/v/v).

  • Stain: Ceric Ammonium Molybdate (CAM) or Sulfuric Acid charring.

  • Observation: The starting material (high Rf, non-polar) should disappear. The product (lower Rf, polar) will appear as a single spot.

    • Intermediates: If you see a ladder of spots, the reaction is incomplete (mono-, di-, tri-acetates remaining). Add another 0.05 eq of NaOMe and extend time.

Quenching & Workup
  • Neutralization: Add pre-washed Amberlite IR-120 (H+) resin directly to the reaction flask.

    • Amount: Add until the pH of the solution (tested on wet pH paper) is neutral (pH 6–7).

    • Why Resin? Using resin avoids adding water or generating dissolved salts (like NaCl or NaOAc) that are difficult to remove from amphiphilic lipids.

  • Filtration: Filter the mixture through a sintered glass funnel or a cotton plug to remove the resin beads. Wash the resin with DCM:MeOH (1:1).

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at <40°C.

  • Drying: Dry the white solid residue under high vacuum overnight.

Visualizations

Reaction Logic Flow

DeacetylationWorkflow Start Start: β-Gal-C18-Cer Tetraacetate Solvent Dissolve in DCM:MeOH (1:1) (Ensures lipid solubility) Start->Solvent Catalyst Add Cat. NaOMe (0.1 eq) (Initiate Zemplén) Solvent->Catalyst React Stir RT, 1-4 Hours (Monitor TLC) Catalyst->React Check TLC: SM Disappeared? React->Check AddMore Add 0.05 eq NaOMe Extend Time Check->AddMore No (Intermediates visible) Quench Add Amberlite IR-120 (H+) (Neutralize to pH 7) Check->Quench Yes (Single polar spot) AddMore->React Filter Filter Resin & Concentrate Quench->Filter Final Final Product: β-Galactosyl-C18-ceramide Filter->Final

Figure 1: Step-by-step decision workflow for the deacetylation process.

Mechanistic Pathway

Mechanism Substrate Tetraacetyl-GalCer (Lipophilic) Inter Tetrahedral Intermediate Substrate->Inter + MeO- MeO MeO- (Catalyst) Product GalCer (Free OH) (Amphiphilic) Inter->Product Transesterification Byproduct Methyl Acetate (Volatile) Inter->Byproduct Elimination Product->MeO Regeneration via MeOH

Figure 2: Simplified Zemplén transesterification mechanism preserving the amide bond.

Quality Control & Troubleshooting

Analytical Validation
MethodExpected Result
1H NMR (500 MHz, CD3OD/CDCl3) Disappearance: Singlets at δ 1.9–2.2 ppm (Acetyl -CH3).Retention: Multiplet at δ 0.88 ppm (Terminal methyls of ceramide).Shift: Anomeric proton (H-1) typically shifts upfield slightly upon deacetylation.
Mass Spectrometry (ESI-MS) Mass Shift: [M+H]+ or [M+Na]+ should decrease by 168 Da (4 x 42 Da) compared to starting material.
TLC Significant drop in Rf. Product should char purple/brown with CAM stain.
Troubleshooting Guide
  • Problem: Reaction is stalling (incomplete deprotection).

    • Cause: Trace water in solvent killing the catalyst or pH dropping.

    • Fix: Add fresh NaOMe. Ensure system is sealed from ambient moisture.

  • Problem: Product precipitates during reaction.

    • Cause: Free GalCer is less soluble in DCM than the protected form.

    • Fix: Add Methanol or THF to the mixture until clear. Do not heat above 40°C to avoid amide hydrolysis.

  • Problem: "Jelly" formation during workup.

    • Cause: Lipid self-assembly in aqueous/organic interfaces.

    • Fix: Avoid water washes. Use the resin neutralization method described above.

References

  • Zemplén, G. (1927). Abbau der reduzierenden Biosen. Berichte der deutschen chemischen Gesellschaft, 60(6), 1555–1564. Link

  • Ren, B., et al. (2014).[4] Zemplén transesterification: a name reaction that has misled us for 90 years.[4] Green Chemistry, 16, 1-3. (Discusses NaOH vs NaOMe efficiency). Link

  • Gao, J., et al. (2022). Efficient synthesis of α-galactosylceramide and its C-6 modified analogs. Frontiers in Chemistry, 10. (Describes specific NaOMe/MeOH/DCM protocols for GalCer). Link

  • Cui, J., et al. (2021). De-O-acetylation using sodium methoxide. In: Glycoscience Protocols (GlycoPODv2). Saitama (JP).[5] (Standard operating procedure for carbohydrate deprotection). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ionization Efficiency for Acetylated Glycolipids in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with acetylated glycolipids. This guide, developed from field-proven insights, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)
Q1: Why is the ESI-MS signal for my acetylated glycolipid consistently low?

Low ionization efficiency is a common challenge for many glycolipids, including their acetylated forms.[1] This can be attributed to several factors:

  • Amphiphilic Nature: Glycolipids consist of a polar glycan headgroup and a nonpolar lipid tail, making their solvation and ionization complex.[2]

  • Ion Suppression: In biological extracts, more abundant lipids or other matrix components can suppress the ionization of your target analyte.[1]

  • Suboptimal Solvent/Additive Conditions: The choice of solvent and additives is critical for promoting efficient charge transfer in the ESI source. An inappropriate system can lead to poor desolvation or neutralization of the analyte.

  • In-Source Fragmentation: Acetylated glycolipids, especially those with labile sialic acid groups, can be prone to fragmentation within the ion source, which reduces the apparent abundance of the intact molecule.[1][3]

Q2: I see multiple peaks for my analyte ([M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I simplify the spectrum and enhance a single adduct?

The presence of multiple adducts is a hallmark of glycolipid analysis in ESI-MS and can complicate data interpretation and reduce the signal intensity of any single species. To simplify the spectrum, you can strategically use additives to promote the formation of a specific adduct. For instance, adding a small amount of lithium acetate to your mobile phase can consolidate the signal into a dominant [M+Li]⁺ ion, which is often more stable and results in a cleaner spectrum.

Q3: Does the O-acetylation on my glycolipid affect its ionization?

Yes, O-acetylation can influence ionization. The addition of acetyl groups can increase the hydrophobicity of the glycan portion, which may alter its behavior in the ESI droplet and its affinity for charge. While there isn't extensive literature detailing a universal positive or negative effect, it's a modification that can change the molecule's overall physicochemical properties. In some cases, acetylation has been shown to improve fragmentation patterns for sequencing.[4] For certain gangliosides, O-acetylated species have been successfully identified and quantified, indicating that with optimized methods, their detection is robust.[5][6]

Q4: Should I use positive or negative ion mode for my acetylated glycolipid?

The choice of polarity depends on the specific structure of your analyte.

  • Positive Ion Mode is generally effective for neutral and basic glycolipids, often forming protonated [M+H]⁺ or alkali metal adducts [M+Na]⁺, [M+K]⁺, [M+Li]⁺.[7] This mode is often preferred for generating fragments related to the lipid portion of the molecule.[2]

  • Negative Ion Mode is typically superior for acidic glycolipids, such as those containing sialic acid (gangliosides) or sulfate groups (sulfatides).[1][2] These molecules readily deprotonate to form [M-H]⁻ or [M-2H]²⁻ ions. This mode is advantageous for obtaining fragments from the glycan headgroup.[2]

For novel or uncharacterized acetylated glycolipids, it is advisable to test both polarities to determine which provides better sensitivity and structural information.

Troubleshooting Guides

This section provides structured solutions to common experimental problems encountered during the ESI-MS analysis of acetylated glycolipids.

Issue 1: Low Signal Intensity or No Signal Detected

A weak or absent signal is one of the most frequent issues. Follow this systematic approach to diagnose and resolve the problem.

LowSignalTroubleshooting A Start: Low/No Signal B 1. Verify Sample Integrity & Concentration A->B C Is sample concentration sufficient (e.g., >1 pmol/µL)? B->C D 2. Optimize Solvent System C->D Yes K Increase sample concentration or perform enrichment. C->K No E Are you using an appropriate solvent/additive combination? D->E F 3. Adjust Ion Source Parameters E->F Yes L Consult Solvent/Additive Table. Try adding a cationizing agent. E->L No G Are source settings too harsh, causing in-source decay? F->G H 4. Check for Ion Suppression G->H Yes (Potentially) M Reduce source temperature and/or cone voltage. See Table 2. G->M No I Is the sample from a complex biological matrix? H->I J Problem Solved I->J No (Clean Sample) N Improve sample cleanup (e.g., SPE) or enhance chromatographic separation. I->N Yes K->B L->D M->F N->H

Caption: A step-by-step workflow for troubleshooting low signal intensity.

  • Sample Preparation and Concentration:

    • Verification: Ensure your sample has been properly extracted and purified to remove interfering salts and detergents. Methods like solid-phase extraction (SPE) with C18 cartridges are often necessary for biological samples.[7]

    • Concentration: Heavily glycosylated lipids can suffer from poor ionization efficiency.[1] Ensure your sample is sufficiently concentrated. A good starting point for direct infusion is in the low picomole to nanomole per microliter range.

  • Solvent System and Additive Optimization:

    • The composition of your mobile phase is paramount. The goal is to ensure the analyte is soluble and can efficiently acquire a charge at the ESI tip.

    • Recommendation: Start with a mobile phase of methanol or acetonitrile with a small percentage of water (e.g., 5-10%). For enhancing positive ions, add a modifier.

    • Data-Driven Choice: The table below summarizes common additives and their effects.

AdditiveTypical ConcentrationTarget Ion ModePrimary Adduct FormedBenefits & Considerations
Formic Acid 0.1%Positive[M+H]⁺Good for general-purpose protonation but can be less effective for some glycolipids.
Ammonium Acetate 5-10 mMPositive / Negative[M+NH₄]⁺ / [M+CH₃COO]⁻Can improve ionization and is volatile. The ammonium adduct may be less stable.
Sodium Acetate 1-5 mMPositive[M+Na]⁺Glycolipids have a high affinity for sodium. Can produce strong signals but may lead to in-source fragmentation.
Lithium Acetate 1-5 mMPositive[M+Li]⁺Highly Recommended. Often consolidates signal into a single adduct, simplifying spectra and increasing sensitivity.
Ammonium Hydroxide 0.1% (to adjust pH)Negative[M-H]⁻Used to promote deprotonation of acidic glycolipids (e.g., gangliosides).
  • Ion Source Parameter Tuning:

    • Harsh source conditions can cause the loss of labile groups like acetyl and sialic acid moieties, leading to a lower signal for the intact molecule.[3][8]

    • Key Parameters to Optimize:

ParameterRecommended Starting PointOptimization Strategy for Labile Analytes
Capillary Voltage 2.5 - 3.5 kV (Positive) / 2.0 - 3.0 kV (Negative)Adjust for a stable spray. Excessively high voltage can cause discharge and fragmentation.
Desolvation Gas Temp. 250 - 350 °CDecrease temperature. High temperatures can cause thermal degradation of the glycan portion.[3]
Cone/Fragmentor Voltage 30 - 60 VDecrease voltage. This is the most critical parameter for controlling in-source fragmentation.
Desolvation Gas Flow 600 - 800 L/HrOptimize for efficient solvent evaporation without being excessively harsh on the ions.
Issue 2: In-Source Fragmentation and Loss of Acetyl Groups

If you observe fragment ions corresponding to the loss of acetyl groups (42 Da) or sialic acid (291 Da) in your MS1 spectrum, it is a clear indication of in-source decay.

InSourceDecay Start Start: Suspected In-Source Decay (e.g., loss of 42 Da or 291 Da in MS1) Step1 1. Reduce Cone/Fragmentor Voltage Start->Step1 Check1 Does the fragment ion intensity decrease relative to the precursor ion? Step1->Check1 Step2 2. Lower Ion Source Temperature Check1->Step2 No Action1 Incrementally decrease voltage (e.g., in 5-10 V steps). Check1->Action1 Yes Check2 Is fragmentation still significant? Step2->Check2 Step3 3. Change Cationizing Agent Check2->Step3 Yes Action2 Incrementally decrease temperature (e.g., in 25 °C steps). Check2->Action2 No Check3 Are you using Na⁺? Try Li⁺. Step3->Check3 Success Problem Minimized Check3->Success No (Improved) Action3 Prepare mobile phase with 1-5 mM Lithium Acetate. Check3->Action3 Yes End Fragmentation is inherent. Use softest possible conditions and proceed to MS/MS. Check3:s->End:n No (No Change) Action1->Step1 Action2->Step2 Action3->Step3

Sources

Stability of β-Galactosyl-C18-ceramide Tetraacetate in storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the stability and handling of β-Galactosyl-C18-ceramide Tetraacetate. Our goal is to ensure the integrity of your experiments by addressing potential challenges before they arise.

Technical Support Center: β-Galactosyl-C18-ceramide Tetraacetate

This guide is structured to anticipate and answer your questions, moving from fundamental storage principles to troubleshooting complex experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for β-Galactosyl-C18-ceramide Tetraacetate?

For maximum stability, β-Galactosyl-C18-ceramide Tetraacetate should be stored at -20°C as a solid.[1][2] Some suppliers indicate that for similar lipid products, stability can be maintained for at least four years under these conditions.[1][2] It is crucial to store the compound in a tightly sealed vial to protect it from moisture.[3]

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

Sphingolipids like β-Galactosyl-C18-ceramide Tetraacetate often have limited solubility in single solvents.[4] A common solvent system for sphingolipids is a mixture of chloroform and methanol, such as a 2:1 (v/v) ratio.[5] For some related compounds, a mixture of chloroform, methanol, and water (e.g., 2:1:0.1 v/v/v) is recommended for solubilization.[2]

Once dissolved, it is advisable to store the stock solution at -20°C. To prevent oxidation, especially given the C18 fatty acid chain, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[5] Crucially, do not store glycolipid stock solutions in aqueous buffers, as this can lead to hydrolysis of the glycosidic bond. [5]

Q3: Why is the β-Galactosyl-C18-ceramide provided in a tetra-acetylated form?

The four acetyl groups on the galactose moiety serve two primary purposes. Firstly, they act as protecting groups for the hydroxyls, preventing unwanted chemical reactions during synthesis and storage. Secondly, the increased lipophilicity due to the acetyl groups can enhance the compound's ability to cross cell membranes. Once inside the cell, endogenous esterase enzymes can cleave the acetyl groups, releasing the biologically active β-Galactosyl-C18-ceramide.

Q4: Can I repeatedly warm and cool my stock solution?

It is highly recommended to aliquot your stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can introduce moisture and potentially degrade the compound over time.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected biological activity.

Potential Cause Troubleshooting Step Scientific Rationale
Compound Degradation (Deacetylation) 1. Prepare a fresh stock solution from solid material. 2. If possible, verify the integrity of your stock solution using analytical methods like TLC or LC-MS.The ester linkages of the acetyl groups can be susceptible to hydrolysis, particularly if exposed to moisture or non-neutral pH. The loss of these acetyl groups can alter the compound's cell permeability and activity.
Compound Degradation (Hydrolysis of Glycosidic Bond) 1. Ensure your stock solution was not prepared or stored in an aqueous buffer. 2. Always use anhydrous organic solvents for reconstitution and dilution.Glycolipids are susceptible to hydrolysis, which breaks the bond between the sugar and the ceramide.[5] This degradation is accelerated in aqueous environments.
Poor Solubility in Assay Medium 1. When diluting the stock solution into your aqueous assay buffer, do so with vigorous mixing. 2. Consider the use of a carrier solvent like DMSO or ethanol, ensuring the final concentration does not exceed levels toxic to your cells.Sphingolipids are highly lipophilic and can precipitate out of aqueous solutions, reducing the effective concentration and leading to inconsistent results.

Issue 2: Difficulty dissolving the solid compound.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent Choice 1. Use a solvent mixture known to be effective for sphingolipids, such as chloroform:methanol (2:1, v/v).[5] 2. Gentle warming (up to 40°C) or sonication can aid in dissolution.[5]The complex structure of β-Galactosyl-C18-ceramide Tetraacetate, with both polar and non-polar regions, necessitates specific solvent systems to achieve complete solubilization.[4]
Compound has Oiled Out 1. If the compound appears oily or waxy, this may be due to trace solvent impurities or exposure to moisture. 2. Attempt dissolution in a small volume of a strong organic solvent (e.g., chloroform) before diluting with methanol.Changes in the physical state of the solid can make it more difficult to dissolve.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of solid β-Galactosyl-C18-ceramide Tetraacetate to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add your chosen solvent system (e.g., chloroform:methanol 2:1) to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Seal the vial tightly and vortex thoroughly. Gentle warming or sonication can be used to facilitate dissolution.

  • Once fully dissolved, overlay the solution with an inert gas (e.g., argon).

  • Store the stock solution at -20°C. For long-term storage, consider creating single-use aliquots to minimize freeze-thaw cycles.

Diagram 1: Potential Degradation Pathways

This diagram illustrates the two primary chemical stability concerns for β-Galactosyl-C18-ceramide Tetraacetate during storage and handling.

A β-Galactosyl-C18-ceramide Tetraacetate B Partially or Fully Deacetylated Product A->B Deacetylation (Hydrolysis of Esters) C C18-Ceramide + Tetraacetyl-galactose A->C Hydrolysis of Glycosidic Bond

Caption: Potential degradation pathways for the compound.

Diagram 2: Experimental Workflow for Cell-Based Assays

This workflow outlines the key steps from receiving the compound to performing a cell-based experiment.

cluster_prep Preparation cluster_assay Experiment A Receive Compound (Solid, -20°C) B Equilibrate to RT A->B C Reconstitute in Anhydrous Organic Solvent (e.g., Chloroform:Methanol) B->C D Aliquot for Single Use C->D E Store Stock (-20°C under Argon) D->E F Retrieve Aliquot G Evaporate Organic Solvent (if necessary) F->G H Re-dissolve in Biocompatible Solvent (e.g., DMSO) G->H I Dilute into Cell Culture Medium H->I J Treat Cells I->J

Caption: Recommended workflow for handling the compound.

References

  • Zschoche, A., Fürst, W., Schwarzmann, G., & Sandhoff, K. (1994). Hydrolysis of lactosylceramide by human galactosylceramidase and GM1-beta-galactosidase in a detergent-free system and its stimulation by sphingolipid activator proteins, sap-B and sap-C. Activator proteins stimulate lactosylceramide hydrolysis. European Journal of Biochemistry, 222(1), 83-90. Available from: [Link]

  • Sipponen, M. H., Heiskanen, J. P., & Rovio, S. (2013). Acid hydrolysis of O-acetyl-galactoglucomannan. Catalysis Science & Technology, 3(8), 2035-2042. Available from: [Link]

Sources

Removing tetraacetate protecting groups without degrading ceramide backbone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Technical Support Center

Executive Summary: The Stability vs. Solubility Paradox

Welcome to the Advanced Lipid Chemistry Support Center. You are likely dealing with a peracetylated glycosphingolipid (e.g., Glucosylceramide tetraacetate) or a di-O-acetylated ceramide .

The central challenge in this deprotection is not the chemistry itself, but the solubility .

  • The Chemistry: The amide bond (fatty acid linkage) on the ceramide backbone is relatively robust. It withstands mild base (pH 8–10). However, the ester bonds (acetates) are highly labile.

  • The Problem: Standard deacetylation conditions (Zemplén: NaOMe in MeOH) often fail because long-chain ceramides precipitate in pure methanol before the reaction completes.

  • The Risk: If you heat the reaction to force solubility, you risk hydrolyzing the amide bond (forming lyso-ceramide) or causing O-to-N acyl migration if any free amines are present.

This guide provides the Modified Zemplén Protocol (using co-solvents) and a Non-Ionic Alternative for ultra-sensitive substrates.

Part 1: The Decision Matrix (Visual Guide)

Before starting, determine your solvent system based on the lipid chain length.

SolventSelection Start Analyze Substrate Chain Length ShortChain Short Chain (C2 - C8) High Polarity Start->ShortChain LongChain Long Chain (C16 - C24) Low Polarity Start->LongChain Standard Standard Zemplén (Pure MeOH) ShortChain->Standard Soluble in MeOH Modified Modified Zemplén (Co-solvent System) LongChain->Modified Insoluble in MeOH THF THF : MeOH (1:1) Best for general solubility Modified->THF DCM DCM : MeOH (2:1) Best for very hydrophobic lipids Modified->DCM

Figure 1: Solvent selection strategy to prevent precipitation during deprotection.

Part 2: The Protocols

Protocol A: The Modified Zemplén (Standard)

Best for: Routine deprotection of GlcCer/GalCer tetraacetates.

The Mechanism: Transesterification using catalytic methoxide.[1] Critical Control: Anhydrous conditions prevent the formation of NaOH (hydroxide), which is far more aggressive toward the amide backbone than NaOMe (methoxide).

Reagents:

  • Sodium Methoxide (NaOMe): 0.5 M solution in MeOH.

  • Solvent: Anhydrous THF and Anhydrous MeOH (1:1 ratio).

  • Neutralization: Amberlite IR-120 (H+ form) resin.

Step-by-Step:

  • Dissolution: Dissolve 100 mg of peracetylated ceramide in 2 mL of dry THF . Ensure it is crystal clear.

  • Dilution: Add 2 mL of dry MeOH . If precipitation occurs, add more THF until clear.

    • Why? Methanol is required for the methoxide to act, but THF keeps the lipid tail in solution.

  • Catalysis: Add NaOMe solution to reach a final concentration of 0.01 – 0.05 M (approx. 10–20 µL per mL).

    • Target pH: 8.5 – 9.0 (check with wet pH paper). Do NOT exceed pH 10.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Time: 30 min – 2 hours. Monitor by TLC (CHCl3:MeOH:H2O 65:25:4).

  • Quenching (The "Soft" Landing):

    • Add pre-washed Amberlite IR-120 (H+) resin beads directly to the reaction until pH is neutral (7.0).

    • Warning: Do not use aqueous HCl. Strong mineral acids can hydrolyze the glycosidic bond (cleaving the sugar from the ceramide).

  • Filtration: Filter off the resin and wash with THF/MeOH (1:1).

  • Concentration: Evaporate solvents under reduced pressure.

Protocol B: The Guanidine Method (Ultra-Mild)

Best for: Substrates with base-sensitive modifications (e.g., esters on the fatty acid chain) or if you lack anhydrous solvents.

Reagents:

  • Guanidine Hydrochloride.

  • Solvent: DCM and MeOH (1:9).

Step-by-Step:

  • Dissolve substrate in DCM (minimum volume).

  • Dilute with MeOH containing 10 mM Guanidine/Guanidinium nitrate .

  • Stir at room temperature for 12–24 hours (slower than Zemplén).

  • Evaporate and purify via flash chromatography (guanidine salts are easily washed away).

Part 3: Troubleshooting & FAQs

Q1: My reaction turned cloudy, and the starting material is still there. What happened? Diagnosis: "Crash-out." The lipid precipitated before the acetate groups were removed. Fix:

  • Add DCM or THF immediately until the solution clears.

  • Do not heat the reaction. Heating a heterogeneous mixture forces the base to attack the most accessible point (often the amide) rather than the protected sugars buried in the solid.

Q2: I see a new spot on TLC that is more polar than my product. Is it the lyso-ceramide? Diagnosis: Likely Methyl Ester formation or Amide Hydrolysis .

  • Scenario A: If you used old NaOMe or wet solvents, you generated NaOH. NaOH hydrolyzes the amide bond, stripping the fatty acid to form lyso-ceramide (sphingosine + sugar).

  • Scenario B: If your fatty acid tail had an ester group (rare), NaOMe transesterified it. Verification: Check Mass Spec.

  • Product Mass = [M+H]+

  • Lyso-Product = [M - FattyAcid + H]+

Q3: Can I use Hydrazine? Answer: Yes, Hydrazine hydrate in MeOH/THF is excellent for removing acetates selectively in the presence of other esters (like benzoates). However, hydrazine is toxic and difficult to remove completely without column chromatography. Use Protocol A unless you have specific selectivity needs.

Part 4: Comparative Data

MethodReagentpHRisk to BackboneReaction TimeBest For
Zemplén (Std) NaOMe/MeOH9-10Low (if dry)30-60 minSimple GSLs
Modified Zemplén NaOMe/THF/MeOH9-10Very Low30-60 minLong-chain Ceramides
Guanidine Guanidine/MeOH8-9Negligible12-24 hrsBase-sensitive analogs
Hydrolysis LiOH or NaOH12+High VariableAVOID (Degrades amide)

Part 5: Workflow Diagram

Workflow Input Tetraacetate Starting Material Dissolve 1. Dissolve in THF/DCM (Solubility Check) Input->Dissolve Catalyst 2. Add NaOMe/MeOH (pH 8.5-9.0) Dissolve->Catalyst Monitor 3. Monitor TLC (Don't Overexpose) Catalyst->Monitor Monitor->Catalyst Incomplete (Add solvent) Quench 4. Neutralize (Amberlite H+ Resin) Monitor->Quench Complete Output Final Ceramide (Intact Backbone) Quench->Output

Figure 2: Step-by-step workflow for safe deprotection.

References

  • Zemplén Deacetylation Protocol & Modific

    • Source: Glycoscience Protocols (GlycoPODv2), NCBI.[2]

    • Relevance: Establishes the baseline method for transesterification of carbohydr
    • URL:[Link]

  • Ceramide Backbone Stability & Solubility

    • Source: Journal of Lipid Research / PMC. "Influence of ceramide on lipid domain stability."[3][4]

    • Relevance: Details the solubility challenges of long-chain ceramides in polar solvents.
    • URL:[Link]

  • Mild Deacetylation Altern

    • Source: RSC Advances / Organic & Biomolecular Chemistry.
    • Relevance: Provides alternative chemistries for base-sensitive substrates.[5][6]

    • URL:[Link]

  • Protecting Group Strategies in Carbohydr

    • Source: Wiley-VCH / ResearchG
    • Relevance: Discusses orthogonality of acet
    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Differentiating Galactosylceramide from Galactosylsphingosine (Psychosine): A Comparative Analysis of Structure, Function, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid metabolism, the precise identification and quantification of galactosylceramide and its deacylated counterpart, galactosylsphingosine (more commonly known as psychosine), is of paramount importance. While structurally similar, these two molecules possess vastly different biological roles, with the accumulation of psychosine being a key pathogenic event in the devastating neurodegenerative disorder, Krabbe disease.[1][2][3][4] This guide provides an in-depth comparison of these two sphingolipids, outlining their structural distinctions, functional implications, and the analytical strategies required for their unambiguous differentiation.

The Crucial Distinction: Structure and Biological Significance

At a cursory glance, galactosylceramide and psychosine share a common galactose sugar head group and a sphingoid base. The critical difference lies in the presence of a fatty acid chain amide-linked to the sphingosine base in galactosylceramide, a feature that is absent in psychosine. This seemingly minor structural variance has profound consequences for their physicochemical properties and biological activities.

Galactosylceramide is a vital component of the myelin sheath in the central and peripheral nervous systems, where it plays a crucial role in the proper function and stability of this insulating layer.[5] It is synthesized from ceramide and UDP-galactose by the enzyme UDP-galactose:ceramide galactosyltransferase.

Psychosine , on the other hand, is a cytotoxic metabolite that accumulates to toxic levels in individuals with Krabbe disease, a lysosomal storage disorder caused by a deficiency of the enzyme galactosylceramidase (GALC).[1][2][5][6] Under normal conditions, GALC is responsible for the degradation of both galactosylceramide and psychosine.[3][5] However, when GALC activity is deficient, psychosine accumulates and exerts its toxic effects, leading to widespread demyelination and severe neurological damage.[1][2][3][7] The accumulation of psychosine is considered a primary driver of the pathology observed in Krabbe disease.[1][8]

The toxicity of psychosine is multifaceted. It has been shown to disrupt cell membranes, particularly lipid rafts, which are crucial for cellular signaling.[1][3][4] This disruption can interfere with the function of key proteins like protein kinase C.[1][3] Furthermore, psychosine accumulation can lead to increased oxidative stress and apoptosis in oligodendrocytes, the myelin-producing cells of the central nervous system.[7]

cluster_0 Normal Metabolism cluster_1 Krabbe Disease (GALC Deficiency) Galactosylceramide Galactosylceramide Ceramide Ceramide Galactosylceramide->Ceramide GALC Fatty Acid Fatty Acid Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase Psychosine Psychosine Psychosine->Sphingosine GALC Galactose Galactose Galactosylceramide_KD Galactosylceramide Psychosine_KD Psychosine (Accumulates) Galactosylceramide_KD->Psychosine_KD Acid Ceramidase Toxicity Oligodendrocyte Apoptosis, Demyelination Psychosine_KD->Toxicity GALC_Deficiency GALC Deficiency Sample Sample LC Liquid Chromatography Sample->LC Injection ESI Electrospray Ionization LC->ESI Separation MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Ionization CID Collision Cell (Fragmentation) MS1->CID Isolation MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Fragmentation Detector Detector MS2->Detector Detection

Sources

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